N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine
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Overview
Description
N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a quinazolinone derivative . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial and anti-biofilm effects . The primary targets of this compound are likely to be microbial cells, particularly those forming biofilms .
Mode of Action
The compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in bacteria . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The compound affects the quorum sensing system, a key biochemical pathway in bacteria that regulates biofilm formation . By inhibiting this system, the compound prevents the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics . It also affects the production of exopolysaccharides, which are crucial for the structure and function of biofilms .
Pharmacokinetics
Quinazolinone derivatives are generally known for their broad spectrum of biological activities, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of biofilm formation and a decrease in other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Biochemical Analysis
Biochemical Properties
Quinazolinone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinazolinone derivative .
Cellular Effects
Some quinazolinone derivatives have been shown to have antimicrobial effects, inhibiting biofilm formation in Pseudomonas aeruginosa . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some quinazolinone derivatives have been shown to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa . This suggests that these compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine typically involves the reaction of quinazoline derivatives with cyclohexanamine. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is carried out under reflux conditions, typically at temperatures around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide
- N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide
Uniqueness
N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine stands out due to its unique cyclohexane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-4-quinazolin-4-yloxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWTRGALRUDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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